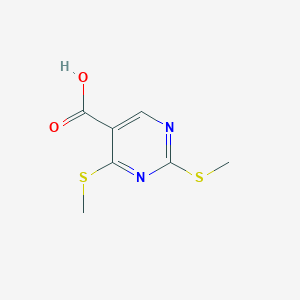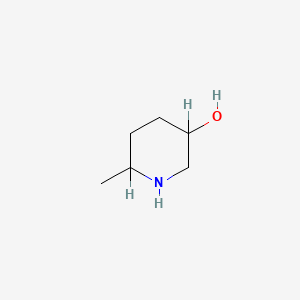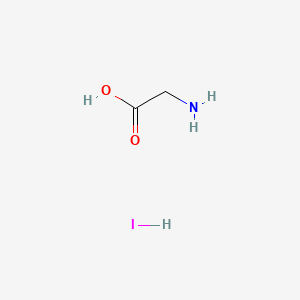
2-Aminoacetic acid hydroiodide
Overview
Description
It appears as a white crystalline powder that is soluble in water and ethanol. This compound is utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-aminoacetic acid hydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is straightforward and can be represented as:
NH2CH2COOH+HI→NH2CH2COOH⋅HI
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where glycine and hydroiodic acid are combined under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization processes to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacetic acid hydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or other nitrogen-containing compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The iodine ion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium chloride or bromine can be used for halogen exchange reactions.
Major Products:
Oxidation: Formation of imines or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated glycine derivatives.
Scientific Research Applications
2-Aminoacetic acid hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in neurotransmission and as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
Mechanism of Action
The mechanism of action of 2-aminoacetic acid hydroiodide involves its interaction with biological molecules. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are chloride channels. This binding results in the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal firing .
Comparison with Similar Compounds
Glycine: The parent compound of 2-aminoacetic acid hydroiodide, known for its role as a neurotransmitter and in protein synthesis.
Tetraglycine hydroperiodide: Another iodine-containing derivative of glycine used for water purification.
Uniqueness: this compound is unique due to its combination of glycine and iodine, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its ability to participate in various chemical reactions, makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-aminoacetic acid;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAWNPFMVUBHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225879 | |
| Record name | Glycine hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7490-96-2 | |
| Record name | Glycine hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



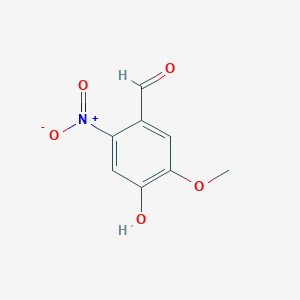



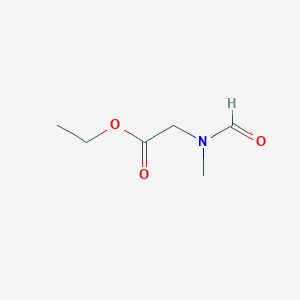
![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)




